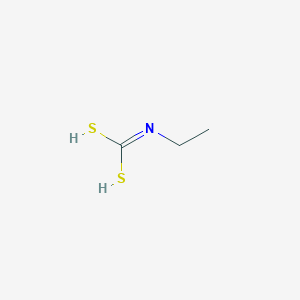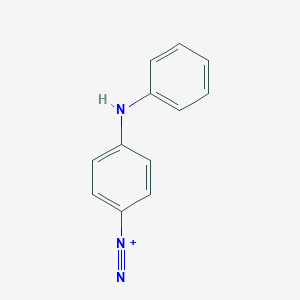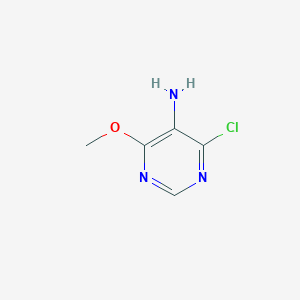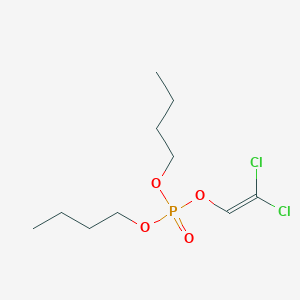
Dibenzyl(dimethyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiarabine, also known as 1-(4-Thio-β-D-arabinofuranosyl)cytosine, is a nucleoside analog with significant anticancer properties. It is structurally similar to cytarabine but contains a sulfur atom in place of an oxygen atom in the sugar moiety. This modification enhances its stability and efficacy against various types of cancer, particularly solid tumors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thiarabine is synthesized through a multi-step process starting from cytosine. The key steps involve the introduction of the thioarabinofuranosyl moiety. The synthesis typically involves:
Glycosylation: The reaction of cytosine with a protected thioarabinofuranosyl donor under acidic conditions to form the nucleoside.
Deprotection: Removal of protecting groups to yield the final product.
Industrial Production Methods: Industrial production of thiarabine follows similar synthetic routes but is optimized for large-scale production. This includes:
Optimization of reaction conditions: To maximize yield and purity.
Use of continuous flow reactors: For efficient and scalable synthesis.
Purification: Employing techniques such as crystallization and chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions: Thiarabine undergoes various chemical reactions, including:
Oxidation: Thiarabine can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiarabine to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can modify the cytosine base or the sugar moiety.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Like sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products:
Oxidation products: Sulfoxides and sulfones.
Reduction products: Thiol derivatives.
Substitution products: Modified nucleosides with altered bases or sugar moieties.
Aplicaciones Científicas De Investigación
Thiarabine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleoside analogs and their reactivity.
Biology: Investigated for its effects on DNA synthesis and repair mechanisms.
Medicine: Primarily researched for its anticancer properties.
Industry: Potential applications in the development of new anticancer drugs and therapeutic agents.
Mecanismo De Acción
Thiarabine exerts its effects by inhibiting DNA synthesis. It is incorporated into DNA during replication, leading to chain termination and apoptosis of cancer cells. The key molecular targets and pathways involved include:
DNA polymerase: Thiarabine competes with natural nucleotides for incorporation into DNA.
Apoptosis pathways: Activation of caspases and other apoptotic proteins leading to cell death.
Comparación Con Compuestos Similares
Thiarabine is compared with other nucleoside analogs such as cytarabine and gemcitabine:
Similar Compounds:
- Cytarabine
- Gemcitabine
- Clofarabine
Thiarabine’s unique properties, such as its enhanced stability and efficacy, make it a promising candidate for further research and development in cancer therapy.
Propiedades
Número CAS |
17841-75-7 |
|---|---|
Fórmula molecular |
C16H20Sn |
Peso molecular |
331 g/mol |
Nombre IUPAC |
dibenzyl(dimethyl)stannane |
InChI |
InChI=1S/2C7H7.2CH3.Sn/c2*1-7-5-3-2-4-6-7;;;/h2*2-6H,1H2;2*1H3; |
Clave InChI |
SBPVNOJMOXZFTL-UHFFFAOYSA-N |
SMILES |
C[Sn](C)(CC1=CC=CC=C1)CC2=CC=CC=C2 |
SMILES canónico |
C[Sn](C)(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Otros números CAS |
17841-75-7 |
Sinónimos |
dibenzyl-dimethyl-stannane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid](/img/structure/B90846.png)

![2-N-[2-(2-Aminoanilino)ethyl]benzene-1,2-diamine](/img/structure/B90849.png)






![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol](/img/structure/B90866.png)



